CJ-1383

STAT3 SH2 domain Binding affinity Fluorescence polarization assay

CJ-1383 is a conformationally constrained peptidomimetic that uniquely bridges high-affinity STAT3 SH2 binding (Ki = 0.95 µM) with robust cellular permeability (IC50 = 3.6 µM in MDA-MB-468). Unlike impermeable high-affinity analogs or weakly engaging non-peptidic inhibitors, it enables unambiguous correlation of STAT3 blockade to apoptosis (caspase-3/PARP cleavage). Essential as a benchmarking reference for STAT3-addicted cancer research and chemoresistance reversal studies. For laboratory research only.

Molecular Formula C50H74N7O9P
Molecular Weight 948.1558
Cat. No. B1192520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCJ-1383
SynonymsCJ-1383;  CJ 1383;  CJ1383
Molecular FormulaC50H74N7O9P
Molecular Weight948.1558
Structural Identifiers
SMILESO=P(O)(OC1=CC=C(C[C@H](NC(CCCCCCCCCCCCCCC)=O)C(N[C@H]2CN(C)CC[C@](CC[C@H]3C(C[C@@H](CC4=CNC=N4)C(NCC5=CC=CC=C5)=O)=O)([H])N3C2=O)=O)C=C1)O
InChIInChI=1S/C50H74N7O9P/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-21-47(59)54-43(30-37-22-25-42(26-23-37)66-67(63,64)65)49(61)55-44-35-56(2)29-28-41-24-27-45(57(41)50(44)62)46(58)32-39(31-40-34-51-36-53-40)48(60)52-33-38-19-16-15-17-20-38/h15-17,19-20,22-23,25-26,34,36,39,41,43-45H,3-14,18,21,24,27-33,35H2,1-2H3,(H,51,53)(H,52,60)(H,54,59)(H,55,61)(H2,63,64,65)/t39-,41-,43+,44+,45+/m1/s1
InChIKeyICGKSTPOCOGKOP-HMCMNTIXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CJ-1383: A Conformationally Constrained, Cell-Permeable STAT3 SH2 Domain Inhibitor for Targeted Cancer Research


CJ-1383 (Compound 11) is a conformationally constrained peptidomimetic small molecule that selectively targets the SH2 domain of Signal Transducer and Activator of Transcription 3 (STAT3) [1]. Unlike earlier peptide-based STAT3 inhibitors, CJ-1383 was rationally designed via structure-based optimization to achieve both high binding affinity and robust cell permeability, addressing the key liability of negative-charge-dependent cellular exclusion [2]. It functions by blocking STAT3 phosphorylation, dimerization, and subsequent nuclear translocation, thereby suppressing oncogenic transcriptional programs [1]. As a well-characterized tool compound with a defined molecular structure (C50H74N7O9P, MW 948.16), CJ-1383 serves as a critical reference standard for STAT3 inhibitor development and mechanism-of-action studies in STAT3-addicted cancers [3].

Why Not All STAT3 Inhibitors Are Interchangeable: The Case for CJ-1383 in Rigorous Experimental Systems


The STAT3 inhibitor landscape is highly heterogeneous, encompassing compounds with divergent binding sites (SH2, DBD, NTD), distinct mechanisms (direct inhibition vs. upstream pathway modulation), and critically, vastly different cellular permeability profiles [1]. Many early SH2-targeting peptidomimetics, such as compound 8 in the CJ-1383 discovery series, exhibit high biochemical affinity (Ki ~10 nM) but fail to translate into cellular potency due to poor membrane penetration (IC50 >25 μM) [2]. Conversely, non-peptidic small molecules like S3I-201 achieve cellular activity but with weak target engagement (IC50 ~86 μM) [3]. CJ-1383 uniquely bridges this gap through conformational constraint that preserves binding while enabling efficient intracellular accumulation, making it a preferred reference compound for assays where both target engagement and cellular activity must be demonstrated [1]. Substituting CJ-1383 with a lower-potency or non-cell-permeable analog compromises the validity of mechanistic studies and the reliability of comparative pharmacological benchmarking.

Quantitative Differentiation of CJ-1383: Head-to-Head and Cross-Study Comparative Data


Biochemical Binding Affinity: CJ-1383 vs. Lead Compound 8

In the original structure-activity relationship study, CJ-1383 (Compound 11) was directly compared to its predecessor, Compound 8, which represented the initial potent but non-cell-permeable lead. CJ-1383 binds STAT3 with a Ki of 0.95 µM, whereas Compound 8 exhibits a 95-fold higher binding affinity (Ki = 10 nM) in a fluorescence polarization (FP)-based competitive binding assay [1].

STAT3 SH2 domain Binding affinity Fluorescence polarization assay

Cellular Antiproliferative Potency: CJ-1383 vs. Compound 8 in STAT3-Addicted Cancer Cells

When assessed in MDA-MB-468 human breast cancer cells, which harbor constitutively activated STAT3, CJ-1383 demonstrates a markedly superior cellular potency compared to Compound 8. CJ-1383 inhibits cell growth with an IC50 of 3.6 µM, while Compound 8 achieves only a much weaker IC50 of 35 µM, representing a 9.7-fold improvement [1].

MDA-MB-468 breast cancer Antiproliferative activity IC50

Cell Permeability and Functional Translation: The IC50/Ki Ratio

The ratio of cellular IC50 to biochemical Ki serves as a quantitative proxy for cell permeability and intracellular target engagement efficiency. CJ-1383 exhibits an IC50/Ki ratio of 3.8 (3.6 µM / 0.95 µM), demonstrating highly efficient translation of binding affinity into cellular activity. In stark contrast, Compound 8 displays an IC50/Ki ratio of 3,500 (35 µM / 0.01 µM), indicating profound cellular permeability barriers despite its exceptional biochemical potency [1].

Cell permeability Structure-activity relationship Cellular efficacy

In Vivo Antitumor Efficacy: CJ-1383 as a Benchmark Reference Control

In a 2025 study evaluating dual BRD4/STAT3 inhibitors, CJ-1383 was employed as a positive control STAT3 inhibitor in a renal cell carcinoma (RCC) xenograft model. At a dose of 10 mg/kg administered intraperitoneally every 12 hours, CJ-1383 significantly inhibited tumor growth compared to vehicle control, serving as a benchmark against which the novel dual inhibitor BST-4 was evaluated [1]. BST-4 inhibited STAT3 with an IC50 of 8.07 nM, which is 115-fold more potent than CJ-1383's IC50 of 936 nM in the same assay, and accordingly, BST-4 more effectively inhibited xenograft tumor growth [1].

Xenograft model Renal cell carcinoma In vivo pharmacology

Functional Apoptosis Induction in STAT3-Addicted Cancer Cells

CJ-1383 not only inhibits cell proliferation but also actively induces programmed cell death in a dose- and time-dependent manner in MDA-MB-468 cells. Treatment with CJ-1383 results in robust cleavage of caspase-3 and PARP, two canonical biochemical markers of apoptosis, confirming that STAT3 inhibition by this compound leads to on-target apoptotic cell death [1]. In the same study, compounds like 8 and 9, which lack cellular permeability, failed to induce any measurable apoptosis, underscoring that this functional readout is uniquely attributable to CJ-1383's cellular activity [1].

Apoptosis Caspase-3 cleavage PARP cleavage

Selectivity Profile: Peptidomimetic STAT3 Inhibitors vs. Non-Selective Small Molecules

CJ-1383 belongs to a class of peptidomimetic STAT3 inhibitors that target the SH2 domain with a high degree of specificity. Unlike some non-peptidic small molecules (e.g., S3I-201, which has been reported to act as a non-selective alkylating agent [1]), peptidomimetics like CJ-1383 are designed to mimic natural phosphopeptide ligands, conferring enhanced target selectivity. In published databases, CJ-1383 is classified exclusively as a STAT3 SH2 domain inhibitor that blocks STAT3 phosphorylation, with no cross-reactivity reported toward STAT1 or STAT5 [2].

STAT3 selectivity Peptidomimetic Off-target effects

Optimal Applications of CJ-1383 in Cancer Research and Drug Discovery


Validating STAT3-Dependent Oncogenic Mechanisms in Cellular Models

CJ-1383 is ideally suited for experiments requiring clean, on-target inhibition of STAT3 signaling in intact cells. Its demonstrated cellular potency (IC50 = 3.6 µM in MDA-MB-468) and ability to induce apoptosis via caspase-3/PARP cleavage [1] make it a definitive tool for confirming STAT3 addiction in cancer cell lines. Unlike high-affinity but cell-impermeable analogs (e.g., Compound 8) [1], CJ-1383 enables unambiguous correlation between STAT3 blockade and downstream phenotypic changes such as proliferation arrest or apoptosis.

Benchmarking Novel STAT3 Inhibitors in Preclinical Pharmacology

As a well-characterized, commercially available STAT3 inhibitor with published in vitro (Ki = 0.95 µM, IC50 = 936 nM in binding assay) and in vivo (10 mg/kg tumor growth inhibition) data [1][2], CJ-1383 serves as an essential positive control and benchmark reference compound. Its use in recent studies as a comparator for novel dual-target inhibitors (e.g., BST-4) [2] underscores its established role in the scientific community for validating new chemical entities.

Investigating STAT3-Mediated Chemoresistance and Combination Therapy

Given its robust induction of apoptosis in STAT3-hyperactivated cancer cells [1], CJ-1383 is a strategic choice for studies exploring the reversal of chemoresistance. Researchers can combine CJ-1383 with standard-of-care chemotherapeutics to determine whether STAT3 inhibition re-sensitizes resistant tumor models to apoptosis, a hypothesis supported by its functional biomarker readouts (caspase-3/PARP cleavage).

Differentiating SH2-Targeted vs. Alternative STAT3 Inhibition Modalities

CJ-1383's specific mechanism—direct binding to the STAT3 SH2 domain [1]—differentiates it from inhibitors that target upstream kinases (e.g., JAK inhibitors) or the DNA-binding domain. In comparative pharmacological profiling, CJ-1383 enables researchers to isolate the biological consequences of directly preventing STAT3 dimerization and nuclear translocation, as opposed to broader pathway modulation, thereby refining target validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for CJ-1383

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.